Dansyl-L-citrulline

Description

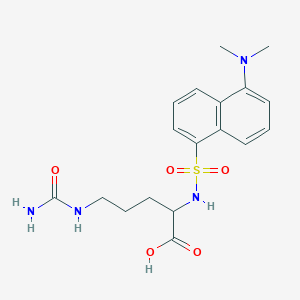

Structural Definition of this compound: Dansyl Group and L-Citrulline Moiety

This compound is characterized by its unique dual-component structure, consisting of a dansyl fluorophore attached to the amino acid L-citrulline. The complete chemical name of this compound is 5-(carbamoylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid. The dansyl group, derived from 5-(dimethylamino)naphthalene-1-sulfonyl chloride, serves as the fluorescent component of the molecule. This aromatic system contains a dimethylamino group at the 5-position of the naphthalene ring, which contributes significantly to its photophysical properties.

The dansyl moiety exhibits exceptional fluorescent characteristics with excitation maxima around 350 nanometers and emission maxima that vary between 520 to 550 nanometers depending on the solvent environment. This environment-sensitive fluorescence property, known as solvatochromism, makes dansyl derivatives particularly valuable for studying molecular interactions and conformational changes in biological systems. The fluorescence quantum yield and intensity of dansyl compounds can be significantly enhanced by the addition of cyclodextrins, demonstrating the sensitivity of these fluorophores to their immediate chemical environment.

The L-citrulline component of the molecule represents the L-enantiomer of citrulline, a non-proteinogenic amino acid that plays crucial roles in cellular metabolism. L-citrulline contains a characteristic ureido group (-NH-CO-NH2) at the end of its side chain, which distinguishes it from other amino acids. This structural feature is particularly important for its biological functions and chemical reactivity. The complete structure of L-citrulline includes an amino group, a carboxyl group, and a three-carbon side chain terminated by the carbamoylamino group.

Table 1: Structural Components and Properties of this compound

| Component | Chemical Structure | Key Features | Function |

|---|---|---|---|

| Dansyl Group | 5-(dimethylamino)naphthalene-1-sulfonyl | Fluorescent, environment-sensitive | Detection and labeling |

| L-Citrulline | 2-amino-5-(carbamoylamino)pentanoic acid | Ureido group, amino acid backbone | Biological activity |

| Sulfonamide Linkage | -SO2-NH- | Stable bond formation | Connects components |

| Overall Molecule | C18H24N4O5S | Molecular weight 408.5 g/mol | Combined functionality |

The attachment of the dansyl group to L-citrulline occurs through a sulfonamide bond formation between the sulfonyl chloride of dansyl chloride and the primary amino group of L-citrulline. This reaction produces a stable sulfonamide linkage that maintains the fluorescent properties of the dansyl group while preserving the essential structural features of the citrulline moiety. The resulting compound retains both the analytical utility of the fluorescent label and the biological relevance of the amino acid component.

Historical Development and Discovery in Peptide Chemistry

The development of this compound is intrinsically linked to the broader history of dansyl chemistry in peptide and protein analysis. The dansyl labeling technique was originally introduced by Gray and Hartley in the early 1960s as a revolutionary method for identifying N-terminal amino acids in peptides and proteins. This pioneering work established dansyl chloride as one of the first widely adopted fluorescent derivatizing reagents in biochemical analysis.

The original dansyl method involved reacting dansyl chloride with the free amino groups of peptides, followed by complete acid hydrolysis to yield a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid. The dansyl-amino acid derivatives proved to be remarkably stable under acid hydrolysis conditions, while the bond between the dansyl group and the N-terminal amino acid remained intact. This stability, combined with the strong fluorescence of dansyl derivatives under ultraviolet light, enabled their identification through thin-layer chromatography on polyamide sheets.

The extension of dansyl chemistry to individual amino acids, including citrulline, represented a natural progression in the field of analytical biochemistry. Researchers recognized that dansyl derivatives could serve multiple purposes beyond simple N-terminal identification, including quantitative analysis of amino acid concentrations and studies of protein-amino acid interactions. The development of liquid chromatography-tandem mass spectrometry methods for analyzing dansyl amino acid derivatives marked a significant advancement in sensitivity and specificity.

Modern analytical methods utilizing this compound have achieved remarkable sensitivity levels, with detection capabilities reaching sub-femtomole to attomole scales. These advances have been particularly important for metabolomic studies where precise quantification of amino acids in biological samples is essential. The development of automated precolumn derivatization systems has further enhanced the practical utility of dansyl chemistry, reducing analysis times from several hours to less than ten minutes while maintaining high accuracy and precision.

Table 2: Historical Milestones in Dansyl Chemistry Development

| Year | Development | Significance | Application |

|---|---|---|---|

| 1960s | Introduction of dansyl method | First fluorescent labeling technique | N-terminal amino acid identification |

| 1970s | Expansion to protein analysis | Enhanced sensitivity and specificity | Protein sequencing applications |

| 1980s | Chromatographic improvements | Better separation and identification | Amino acid analysis |

| 2000s | Mass spectrometry integration | Unprecedented sensitivity | Metabolomic studies |

| 2010s | Automated derivatization | High-throughput analysis | Clinical and research applications |

The development of chiral separation methods for dansyl amino acid derivatives has provided additional analytical capabilities. These methods enable the separation and quantification of D and L enantiomers of amino acids, which is particularly important for understanding metabolic processes and detecting bacterial contamination in biological samples. The use of specialized chiral stationary phases and derivatizing reagents has achieved complete enantiomeric separation with resolution values exceeding 1.9 for most proteinogenic amino acids.

Role in Urea Cycle and Nitric Oxide Synthase Pathways

L-citrulline occupies a central position in nitrogen metabolism through its essential role in the urea cycle, also known as the ornithine cycle. This metabolic pathway represents the primary mechanism by which mammals convert toxic ammonia to the less harmful compound urea for excretion. Within this cycle, citrulline serves as a crucial intermediate formed through the condensation of carbamoyl phosphate with ornithine, catalyzed by the enzyme ornithine transcarbamylase.

The urea cycle consists of four main enzymatic reactions, with citrulline formation representing the second step in this process. The reaction occurs in the mitochondrial matrix, where carbamoyl phosphate, synthesized from ammonia and carbon dioxide by carbamoyl phosphate synthetase I, combines with ornithine to produce citrulline and inorganic phosphate. This reaction is essential for incorporating nitrogen atoms into the urea molecule and maintaining nitrogen balance in the organism.

Following its formation, citrulline is transported from the mitochondria to the cytosol, where it participates in the subsequent steps of the urea cycle. In the cytoplasm, citrulline undergoes condensation with aspartate in an ATP-dependent reaction catalyzed by argininosuccinate synthetase, forming argininosuccinate. This compound is then cleaved by argininosuccinate lyase to produce arginine and fumarate, with arginine subsequently hydrolyzed by arginase to generate urea and regenerate ornithine.

Table 3: Urea Cycle Reactions Involving Citrulline

| Step | Reactants | Products | Enzyme | Location | Energy Requirement |

|---|---|---|---|---|---|

| 2 | Carbamoyl phosphate + Ornithine | Citrulline + Pi | Ornithine transcarbamylase | Mitochondria | None |

| 3 | Citrulline + Aspartate | Argininosuccinate | Argininosuccinate synthetase | Cytosol | 1 ATP |

| 4 | Argininosuccinate | Arginine + Fumarate | Argininosuccinate lyase | Cytosol | None |

| 5 | Arginine | Urea + Ornithine | Arginase | Cytosol | None |

Beyond its role in the urea cycle, L-citrulline serves as a significant precursor for nitric oxide synthesis through its conversion to L-arginine. This pathway has gained considerable attention due to the critical physiological roles of nitric oxide in vascular function, immune responses, and neurotransmission. L-citrulline supplementation has been shown to enhance nitric oxide production by increasing plasma arginine concentrations, as arginine serves as the direct substrate for nitric oxide synthase enzymes.

The conversion of L-citrulline to L-arginine occurs through a two-step process involving argininosuccinate synthetase and argininosuccinate lyase, the same enzymes involved in the latter portion of the urea cycle. This dual functionality demonstrates the interconnected nature of nitrogen metabolism and nitric oxide signaling pathways. Research has demonstrated that L-citrulline supplementation can significantly increase plasma nitric oxide levels and enhance antioxidant capacity in various experimental models.

Studies involving athletic performance in horses have provided valuable insights into the effects of L-citrulline supplementation on nitric oxide production and antioxidant status. These investigations showed that L-citrulline supplementation significantly increased the activities of superoxide dismutase and catalase while enhancing total antioxidant capacity. The mechanism appears to involve the rapid metabolism of L-citrulline to arginine and subsequent nitric oxide production, which indirectly increases the activity of antioxidant enzymes.

The analytical applications of this compound in studying these metabolic pathways have provided researchers with enhanced capabilities for tracking citrulline metabolism and quantifying metabolic flux through the urea cycle and nitric oxide synthesis pathways. The fluorescent properties of the dansyl group enable sensitive detection and quantification of citrulline in biological samples, while the stable sulfonamide linkage ensures reliable analytical results under various experimental conditions.

Properties

IUPAC Name |

5-(carbamoylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-22(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)21-14(17(23)24)8-5-11-20-18(19)25/h3-4,6-7,9-10,14,21H,5,8,11H2,1-2H3,(H,23,24)(H3,19,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIMHPVNJYGOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393181 | |

| Record name | Dansyl-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74672-25-6 | |

| Record name | Dansyl-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Chemical Preparation Procedure

- Starting Material: L-citrulline, typically in its free amino acid form.

- Reagent: Dansyl chloride dissolved in an organic solvent such as acetone or acetonitrile.

- Reaction Conditions:

- The reaction is performed under mildly basic conditions (pH ~9-10), often adjusted by sodium bicarbonate or sodium carbonate buffer to deprotonate the amino group and enhance nucleophilicity.

- Temperature is generally maintained at room temperature or slightly elevated (25–40°C) to optimize reaction rate without degrading sensitive groups.

- Reaction Time: Typically 30 minutes to 2 hours, depending on scale and reagent concentrations.

- Work-up:

- The reaction mixture is quenched by acidification or dilution.

- Excess dansyl chloride and by-products are removed by extraction or chromatographic purification.

- The product, Dansyl-L-citrulline, is isolated by preparative chromatography or crystallization.

Analytical Characterization and Purification

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) with fluorescence detection is commonly used to monitor the reaction progress and purify the product.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight and purity.

- Spectroscopic Confirmation: UV-Vis and fluorescence spectroscopy confirm the presence of the dansyl moiety.

Research Findings and Method Variations

- Dansylation of amino acids including L-citrulline has been extensively used in metabolic and isotopic labeling studies, where the dansyl derivative allows sensitive detection by liquid chromatography-mass spectrometry (LC-MS) systems.

- In studies involving isotopic enrichment, the dansylation step is critical for stabilizing the amino acid derivatives for precise quantification of isotopic labels.

- Variations include the use of different solvents, reaction times, and pH adjustments to optimize yield and selectivity.

- Esterification of the carboxyl group of L-citrulline prior to dansylation has been reported in related amino acid derivatives to improve solubility and reaction efficiency.

- Hydrogenolysis and protection/deprotection strategies may be used when preparing complex derivatives or conjugates involving this compound.

Data Table: Typical Reaction Conditions for Dansylation of L-citrulline

| Parameter | Typical Condition | Notes |

|---|---|---|

| L-citrulline amount | 1 equivalent | Starting amino acid |

| Dansyl chloride amount | 1.1–1.5 equivalents | Slight excess to ensure complete reaction |

| Solvent | Acetone or acetonitrile | Anhydrous preferred |

| pH | 9.0–10.0 (carbonate/bicarbonate buffer) | Ensures amino group is nucleophilic |

| Temperature | 25–40 °C | Room temp to mild heating |

| Reaction time | 30 min to 2 hours | Monitored by TLC or HPLC |

| Work-up | Acid quench, extraction, chromatography | Purification of product |

| Yield | Typically 70–90% | Dependent on reaction conditions |

Summary of Key Research Protocols

- Marini et al. (2010) utilized dansylation of citrulline for isotopic enrichment studies, preparing dansyl derivatives for LC-MS analysis by reacting plasma samples with dansyl chloride under controlled conditions, followed by chromatographic separation.

- Tonomura et al. (1980) described synthetic routes for dansylated amino acid derivatives, including L-citrulline, involving esterification and dansylation steps, highlighting the importance of protecting groups and reaction optimization for complex molecules.

- Analytical methods consistently rely on the formation of dansyl derivatives to improve detection sensitivity in metabolic and enzymatic studies of citrulline and related amino acids.

Chemical Reactions Analysis

Types of Reactions: Dansyl-L-citrulline primarily undergoes substitution reactions due to the presence of the dansyl group. The dansyl group can react with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Dansylation Reaction: Dansyl chloride in the presence of a base (e.g., sodium carbonate buffer) reacts with the amino group of L-citrulline.

Hydrolysis: Acidic or basic conditions can hydrolyze the dansyl group from the amino acid.

Major Products:

Dansylated Amino Acids: The primary product is this compound.

Hydrolyzed Products: Under hydrolysis, the dansyl group can be removed, yielding free L-citrulline and dansyl derivatives.

Scientific Research Applications

Dansyl-L-citrulline has several applications in scientific research:

Biochemistry: Used as a fluorescent probe to study protein and peptide interactions due to its strong fluorescence.

Analytical Chemistry: Employed in the quantification of amino acids and peptides through techniques like liquid chromatography-mass spectrometry (LC-MS).

Medical Research: Investigated for its role in nitric oxide production and potential therapeutic effects in cardiovascular health.

Environmental Sensing: Dansyl derivatives, including this compound, are used in sensors for detecting hazardous chemicals and monitoring environmental conditions.

Mechanism of Action

Dansyl-L-citrulline exerts its effects primarily through the fluorescence properties of the dansyl group. The dansyl group absorbs light at specific wavelengths and emits fluorescence, making it useful for detecting and quantifying biological molecules. L-citrulline, on the other hand, is converted to L-arginine in the body, which then produces nitric oxide, a molecule involved in vasodilation and cardiovascular health .

Comparison with Similar Compounds

L-Citrulline vs. This compound

| Property | L-Citrulline | This compound |

|---|---|---|

| Molecular Formula | C₆H₁₃N₃O₃ | C₁₆H₂₃N₃O₅S |

| Molecular Weight | 175.19 g/mol | ~361.44 g/mol (estimated) |

| Fluorescence | None | λₑₓ 340 nm, λₑₘ 520 nm |

| Solubility | High in water | Moderate in polar solvents (e.g., DMSO) |

| Analytical Use | Metabolite quantification | Fluorescence-based tracking |

The dansyl group enables fluorescence detection, making this compound superior for real-time tracking in biological systems. However, its larger size may reduce membrane permeability compared to unmodified L-citrulline .

Homocitrulline vs. This compound

Homocitrulline (N⁶-carbamoyl-L-lysine) is a structural isomer of citrulline with a carbamoyl group on lysine’s ε-amino group. Unlike this compound, homocitrulline lacks fluorescence and is primarily detected via GC-MS after derivatization with agents like pentafluoropropionic anhydride (PFPA) .

Ornithine vs. This compound

Ornithine, another urea cycle intermediate, shares a similar backbone but lacks the ureido group. Dansyl-ornithine derivatives exist but serve different roles in arginase pathway studies.

Functional Comparisons

- Metabolic Role: L-citrulline is a precursor for NO and arginine, while this compound is metabolically inert due to the dansyl modification .

- Detection Sensitivity: this compound’s fluorescence allows detection at nanomolar concentrations, surpassing UV-based methods for underivatized citrulline .

- Toxicity: L-citrulline is generally non-toxic (Safety Code S24/25), but dansylated compounds may introduce sulfonamide-related handling precautions (e.g., respiratory protection) .

Analytical Performance

Derivatization techniques for citrulline (e.g., PFPA/EA in GC-MS) are less labor-intensive than dansylation but lack fluorescence capabilities. For example, GC-MS can discriminate citrulline from homocitrulline and ornithine with >95% accuracy , whereas dansyl labeling enables multiplexed detection in HPLC without additional derivatization .

Biological Activity

Dansyl-L-citrulline is a derivative of L-citrulline, an amino acid with significant biological activity, particularly in the context of nitric oxide (NO) production and vascular health. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and potential health applications, supported by relevant research findings and data.

Overview of L-Citrulline

L-Citrulline is a non-essential amino acid that plays a crucial role in the urea cycle and is a precursor to L-arginine, which is vital for NO synthesis. Increased NO levels contribute to vasodilation and improved blood flow. This compound, as a dansyl derivative, is utilized in various biochemical assays due to its fluorescent properties, making it useful for studying amino acid metabolism and NO production.

-

Nitric Oxide Production :

- This compound enhances the availability of L-arginine, leading to increased NO synthesis through the activation of endothelial nitric oxide synthase (eNOS) .

- Studies indicate that L-citrulline supplementation can significantly increase plasma arginine levels more effectively than direct arginine supplementation .

- Antioxidant Properties :

- Vascular Health :

Case Studies and Experimental Data

- Endothelial Dysfunction : In rodent models, L-citrulline supplementation restored NO levels and improved microcirculatory blood flow in conditions of reduced arginine availability .

- Athletic Performance : A study on Yili horses demonstrated that L-citrulline supplementation significantly increased plasma citrulline and arginine concentrations, enhancing performance during high-intensity exercise .

- Inflammation Modulation : In juvenile porcine models, citrulline supplementation reduced systemic inflammatory markers during endotoxic shock, indicating potential therapeutic applications in sepsis management .

Data Tables

Health Applications

- Cardiovascular Health : The ability of this compound to enhance NO production suggests potential benefits for managing hypertension and improving overall cardiovascular function.

- Exercise Performance : Athletes may benefit from L-citrulline supplementation to enhance endurance and reduce fatigue during high-intensity activities.

- Metabolic Disorders : Given its role in reducing oxidative stress and inflammation, this compound may have implications for managing conditions like insulin resistance and metabolic syndrome.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying Dansyl-L-citrulline in biological samples?

- Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used due to the dansyl group's inherent fluorescence. For quantitative analysis, calibration curves should be established using purified this compound standards. Mass spectrometry (LC-MS/MS) provides higher specificity for distinguishing structural analogs, especially in complex matrices like plasma or tissue homogenates. Ensure validation of detection limits, recovery rates, and intra-/inter-day precision .

Q. What experimental controls are critical when studying this compound's bioavailability in vivo?

- Answer : Include negative controls (e.g., vehicle-treated groups) and positive controls (e.g., unmodified L-citrulline) to assess specificity. Monitor pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC). Use isotopic labeling (e.g., <sup>13</sup>C-citrulline) to track metabolic pathways and validate tissue distribution via autoradiography or LC-MS .

Q. How can researchers optimize synthesis protocols for this compound to ensure purity and yield?

- Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry for dansyl group conjugation. Purify intermediates via reverse-phase chromatography, and validate purity using NMR (e.g., <sup>1</sup>H and <sup>13</sup>C spectra) and high-resolution mass spectrometry (HRMS). Monitor reaction kinetics under varying pH (6.5–8.0) and temperature (4–25°C) to minimize side products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported efficacy of this compound across different endothelial dysfunction models?

- Answer : Conduct systematic reviews to compare variables such as dosage (e.g., 100–300 μM in vitro vs. 1–5 g/kg in vivo), model systems (HUVECs vs. aortic rings), and endpoints (NO production vs. SA-β-gal activity). Apply meta-analysis to quantify heterogeneity and subgroup differences. Replicate conflicting studies under standardized conditions, controlling for arginase activity and oxidative stress markers (e.g., ROS, p67phox) .

Q. How should researchers design experiments to investigate this compound's dual role in nitric oxide (NO) synthesis and ROS modulation?

- Answer : Use combinatorial assays:

- NO measurement : Fluorescent probes (DAF-2AM) or chemiluminescence in HUVECs under high glucose (22 mM) to simulate diabetic conditions.

- ROS detection : CM-H2DCFDA fluorescence or NADPH oxidase activity assays.

- Cross-validation : Knockdown models (eNOS siRNA) or arginase inhibitors (nor-NOHA) to isolate pathways. Correlate findings with telomerase activity and p16<sup>INK4a</sup> expression to assess senescence .

Q. What computational and experimental frameworks validate this compound's interaction with arginase 2 in molecular docking studies?

- Answer :

- In silico : Perform molecular dynamics simulations (e.g., GROMACS) using arginase 2 crystal structures (PDB ID: 3KV2). Validate binding affinity via free energy calculations (MM-PBSA).

- In vitro : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Compare with L-citrulline to assess dansyl group effects.

- Functional assays : Co-administer this compound with arginase inhibitors in ZDF rat models to evaluate synergistic effects on NO bioavailability .

Q. How can researchers address ethical and reproducibility challenges in preclinical studies of this compound?

- Answer : Adhere to ARRIVE guidelines for animal studies, including sample size justification (power analysis) and randomization. Publish raw data (e.g., NO measurements, RNA-seq) in open-access repositories. For cell-based studies, document passage numbers, media batches, and mycoplasma testing. Use blinded analysis for endpoints like SA-β-gal quantification to reduce bias .

Methodological Best Practices

- Data Analysis : Use mixed-effects models to account for variability in longitudinal studies (e.g., chronic supplementation in ZDF rats). For RNA-seq data, apply pathway enrichment tools (DAVID, GSEA) to identify senescence-related gene networks .

- Literature Synthesis : Follow PRISMA guidelines for systematic reviews. Use tools like Covidence for screening and GRADE for evidence quality assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.